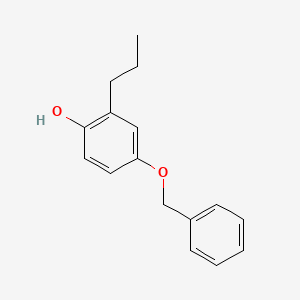

4-Benzyloxy-2-propylphenol

Description

Contextualizing Substituted Phenols and Ethers in Organic Synthesis and Medicinal Chemistry

Substituted phenols are a cornerstone of organic chemistry, serving as precursors in the synthesis of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. aaronchem.comnih.gov The hydroxyl group of the phenol (B47542) is reactive and can be readily modified, while the aromatic ring can undergo various substitution reactions, allowing for precise control over the final molecular architecture. aaronchem.com The synthesis of phenols with specific substitution patterns is a significant area of research, with methods ranging from classical electrophilic aromatic substitution to modern transition-metal-catalyzed cross-coupling reactions and the oxidation of arylboronic acids. nih.govnih.govorganic-chemistry.org

Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups, are another critical functional group in the realm of drug design and organic chemistry. francis-press.comaaronchem.comnih.gov The ether linkage can enhance a molecule's metabolic stability and its ability to cross cell membranes by increasing its lipophilicity. francis-press.comaaronchem.com The Williamson ether synthesis remains a fundamental method for the preparation of ethers, involving the reaction of an alkoxide with a primary alkyl halide. francis-press.comquora.commasterorganicchemistry.com However, for sterically hindered compounds, alternative methods, including electrocatalytic reactions, have been developed. nih.govacs.org

Overview of Benzyloxy and Propyl Moieties in Biologically Active Molecules and Advanced Materials

The benzyloxy group, a benzyl (B1604629) group attached to an oxygen atom, is a common feature in many biologically active compounds and is also utilized as a protecting group in organic synthesis due to its relative stability and specific deprotection methods. organic-chemistry.orghxchem.nettorvergata.it The presence of a benzyloxy moiety can influence the electronic properties and steric profile of a molecule, which in turn can affect its interaction with biological targets. organic-chemistry.org For instance, the introduction of a benzyloxy group into certain molecular scaffolds has been shown to enhance their inhibitory activity against enzymes like monoamine oxidase B. organic-chemistry.org

The propyl group, a three-carbon alkyl substituent, is another important fragment in medicinal chemistry. masterorganicchemistry.comwikipedia.org Its presence can modulate the lipophilicity of a compound, which is a key factor in its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. nih.gov For example, the well-known anesthetic propofol (B549288) is a di-isopropyl substituted phenol, highlighting the significance of alkyl substitution on a phenolic ring for biological activity. frontiersin.org Studies on propyl-substituted phenols have also indicated their potential as antimicrobial agents. nih.govmolbase.cn

Rationale for Focused Academic Inquiry into 4-Benzyloxy-2-propylphenol and its Analogues

The specific substitution pattern of this compound, with a benzyloxy group at the para-position and a propyl group at the ortho-position relative to the hydroxyl group, presents a unique combination of electronic and steric features. This arrangement suggests several avenues for academic investigation. The presence of the ortho-propyl group could influence the reactivity of the phenolic hydroxyl group and may impart specific conformational preferences to the molecule.

The combination of the lipophilic propyl group and the benzyloxy moiety could lead to interesting biological activities, potentially in areas such as antimicrobial or enzyme inhibitory research. organic-chemistry.orgnih.gov The synthesis of this compound, likely via a multi-step process involving the protection of a phenol, introduction of the propyl group, and subsequent deprotection or etherification, would also be of interest to synthetic chemists, particularly in the context of regioselective synthesis of highly substituted phenols. aaronchem.comnih.gov

While direct research on this compound is limited, its structural similarity to other biologically active phenols and the versatile chemistry of its functional groups provide a strong rationale for its synthesis and evaluation in various research contexts.

Compound Data Tables

Below are interactive data tables detailing the properties of this compound and its parent/related structures.

Table 1: Properties of this compound Data for this specific compound is limited and primarily sourced from chemical suppliers.

| Property | Value | Source |

| CAS Number | 403612-16-8 | aaronchem.comaaronchem.com |

| Molecular Formula | C₁₆H₁₈O₂ | aaronchem.com |

| Molecular Weight | 242.31 g/mol | aaronchem.com |

| Common Name | This compound | |

| Identified Uses | Laboratory chemicals, manufacture of chemical compounds | aaronchem.com |

Table 2: Physicochemical Properties of Related Phenolic Compounds This table presents data for structurally related compounds to provide context for the potential properties of this compound.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Phenol | 108-95-2 | C₆H₆O | 94.11 | 181.7 | 40.5 |

| 4-Benzyloxyphenol | 103-16-2 | C₁₃H₁₂O₂ | 200.24 | - | 119-120 |

| 2-Propylphenol (B147445) | 644-35-9 | C₉H₁₂O | 136.19 | 210-212 | - |

| 2-(Benzyloxy)phenol | 6272-38-4 | C₁₃H₁₂O₂ | 200.23 | - | - |

Structure

2D Structure

3D Structure

Properties

CAS No. |

403612-16-8 |

|---|---|

Molecular Formula |

C16H18O2 |

Molecular Weight |

242.31 g/mol |

IUPAC Name |

4-phenylmethoxy-2-propylphenol |

InChI |

InChI=1S/C16H18O2/c1-2-6-14-11-15(9-10-16(14)17)18-12-13-7-4-3-5-8-13/h3-5,7-11,17H,2,6,12H2,1H3 |

InChI Key |

MHKMPNFGLYREOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC(=C1)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways for 4 Benzyloxy 2 Propylphenol and Its Key Precursors

Established Synthetic Routes to 4-Benzyloxy-2-propylphenol

The synthesis of this compound is fundamentally a two-part challenge: the formation of the 2-propylphenol (B147445) core and the subsequent introduction of the benzyl (B1604629) ether group at the para-position. This process involves a careful selection of reactions to ensure high yields and correct isomer formation.

Exploration of Phenol (B47542) Derivatization Strategies

The derivatization of natural phenols is a cornerstone of medicinal chemistry and materials science, aiming to modify their biological and physical properties. rhhz.netnih.gov Natural phenols, which range from simple molecules to complex polyphenols, offer a rich scaffold for chemical modification. rhhz.netnih.gov The primary functional groups available for derivatization are the phenolic hydroxyl group and the aromatic ring itself. rhhz.net

Strategies for derivatizing the phenolic ring often face challenges with regioselectivity, as the hydroxyl group activates both the ortho and para positions for electrophilic attack. rhhz.net Phenylpropanoids, which include propyl-benzene structures, are common fragments in natural phenols and can be interconverted through reactions like hydrogenation and dehydrogenation. nih.gov The synthesis of this compound begins with the creation of its key precursor, 2-propylphenol, through the derivatization of the basic phenol structure.

Regioselective Alkylation and Arylation Techniques

The critical step in forming the precursor for this compound is the regioselective alkylation of phenol to introduce a propyl group at the ortho position. Achieving high ortho-selectivity is a significant challenge in phenol chemistry.

Several catalytic systems have been developed to control the position of alkylation on the phenol ring. One approach involves the use of solid acid catalysts. Montmorillonite K10 clay has been successfully used for the regioselective alkylation of phenol with cyclopentanol (B49286) to produce 2-cyclopentylphenol, a key intermediate for the drug penbutolol. rsc.org Similarly, silica (B1680970) gel supported aluminium phenolate (B1203915) catalysts have shown ortho-selectivity in the alkylation of phenol with alkenes like isobutene and propene. whiterose.ac.uk By tuning reaction conditions and catalyst characteristics, the product distribution can be controlled. whiterose.ac.uk

Another strategy employs metal catalysts. For instance, a rhenium complex, Re₂(CO)₁₀, has been shown to catalyze the regioselective alkylation of phenol derivatives with terminal alkenes, yielding monoalkylated products at the ortho- or para-position in good yields. nih.gov In supercritical water, the ortho-selective alkylation of phenol with 2-propanol can be achieved even without a catalyst, producing 2-isopropylphenol (B134262) with an ortho/para ratio exceeding 20. researchgate.net This method is notable for its high yield and selectivity, driven by the unique properties of the supercritical water medium. researchgate.net

The following table summarizes various catalytic systems used for the ortho-alkylation of phenol.

| Catalyst System | Alkylating Agent | Key Findings | Reference |

| Montmorillonite K10 | Cyclopentanol | Achieves regioselective alkylation to produce 2-cyclopentylphenol. | rsc.org |

| CeO₂–MgO | 2-Propanol | Provides stable activity and excellent selectivity (>82%) to 2-propylphenol at 475°C. | researchgate.net |

| Re₂(CO)₁₀ | Terminal Alkenes | Catalyzes regioselective ortho- or para-alkylation in good to excellent yields. | nih.gov |

| Silica Gel Supported Aluminium Phenolate | Propene | Successfully catalyzes the alkylation, with diorthopropylphenol being a main dialkyl product. | whiterose.ac.uk |

| None (Supercritical Water) | 2-Propanol | Achieves highly ortho-selective alkylation at 673 K with an o/p ratio > 20. | researchgate.net |

Benzylation Reactions in Phenolic Compound Synthesis

Once 2-propylphenol is obtained, the final step in the synthesis of the target compound is the introduction of a benzyl group at the 4-position (para- to the hydroxyl group). This is typically achieved via a Williamson ether synthesis, where the phenoxide ion acts as a nucleophile, attacking a benzyl halide.

The benzylation of phenols can also be accomplished using benzyl alcohol in the presence of an activated alumina (B75360) catalyst in the vapor phase, which is particularly effective for producing ortho-benzylated phenols. google.com For the synthesis of 4-(benzyloxy)biphenyl, a compound structurally related to our target, 4-phenylphenol (B51918) is reacted with benzyl chloride. This reaction can be efficiently carried out using a multi-site phase-transfer catalyst along with ultrasonication, which enhances the reaction rate and yield under mild conditions. A similar strategy would be applicable for the benzylation of 2-propylphenol. The synthesis of other complex benzyloxy compounds, such as 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, also relies on precursors like 4-benzyloxy phenyl hydrazine (B178648) hydrochloride, demonstrating the versatility of benzylation in building complex molecules. google.com

Advanced Synthetic Approaches to Analogues and Derivatives

Beyond the direct synthesis of this compound, advanced methodologies allow for the creation of complex analogues and derivatives. These approaches often involve sophisticated catalytic systems and stereocontrolled reactions.

Stereodivergent Grignard Addition-Alkylations in Related Benzyloxy Compounds

Grignard reagents are powerful tools for forming carbon-carbon bonds. pressbooks.pub Their addition to carbonyl compounds, such as aldehydes and ketones, is a fundamental method for synthesizing alcohols. pressbooks.pub In the context of benzyloxy-containing molecules, Grignard additions can be used to introduce new stereocenters and build molecular complexity.

Stereodivergent synthesis aims to selectively produce any diastereomer of a product with multiple stereocenters. Research into the Grignard addition-alkylation of cyclic oxoalkenenitriles has shown that the diastereoselectivity of the alkylation step is highly dependent on the ring size. nih.gov This control allows for the selective generation of highly substituted cyclic nitriles with three new stereocenters. nih.gov While not directly applied to this compound, this methodology is highly relevant for creating complex derivatives. For instance, the Grignard addition of a phenyl group to benzyloxy-substituted pyrazinium salts has been shown to proceed in good yields, forming dihydropyrazines that can be further converted into other heterocyclic structures. beilstein-journals.org The principles of chelation control and the Felkin-Anh model are often used to predict the stereochemical outcome of such additions to carbonyl compounds. nih.gov This approach could be used to synthesize analogues of this compound by reacting a suitable benzyloxy-substituted ketone precursor with a Grignard reagent.

Catalytic Hydrodeoxygenation in Lignin (B12514952) Model Systems Incorporating Benzyloxy-Phenolic Structures

Catalytic hydrodeoxygenation (HDO) is a crucial technology for converting lignin-derived biomass into valuable aromatic chemicals and fuels. mdpi.comfrontiersin.org Lignin is a complex polymer rich in aromatic units, and its valorization is key to sustainable biorefineries. mdpi.com Benzyloxy-phenolic compounds, such as 4-(benzyloxy)phenol, serve as important model compounds that mimic the α-O-4 ether linkages found in lignin. acs.org

The goal of HDO is the selective cleavage of C-O bonds while preserving the aromatic ring. frontiersin.org This is challenging, as the hydrogenation of the benzene (B151609) ring is often a competing reaction. frontiersin.org Various catalysts have been developed to improve the efficiency and selectivity of HDO. Ruthenium-based catalysts, particularly Ru supported on niobium oxide (Ru/Nb₂O₅), have shown exceptional performance in the HDO of lignin-derived phenolics, achieving high selectivity for aromatic products like toluene (B28343) from p-cresol (B1678582). mdpi.com Bifunctional catalysts, such as ruthenium on H-Beta zeolite (Ru/H-Beta), can efficiently remove oxygen-containing groups from phenolic compounds under mild conditions (413 K and 4 MPa H₂). researchgate.net These catalysts possess both metal sites for hydrogenation and acid sites that are crucial for the HDO activity. researchgate.net

The table below highlights key findings in the HDO of lignin model compounds, including those with benzyloxy structures.

| Catalyst | Model Compound(s) | Key Findings | Reference |

| Ru/Nb₂O₅ | p-Cresol, Lignin | Achieved 80% toluene selectivity from p-cresol and 64% BTX selectivity from lignin. | mdpi.com |

| Pt/HNbWO₆/CNTs | 4-(Benzyloxy)phenol | Used for catalytic transfer hydrogenolysis of the lignin α-O-4 model compound. | acs.org |

| CuNiAl | Alkali Lignin | In an ethanol-phenol solvent, produced a bio-oil yield up to 81.8%. | acs.org |

| Ru/H-Beta | Phenolic monomers and dimers | Efficiently removed oxygen-containing groups under very mild conditions. | researchgate.net |

| Ni/BEA Zeolite | Phenol, Guaiacol, etc. | Achieved 80-100% conversion of model compounds to (alkyl)cycloalkanes. | mdpi.com |

These advanced catalytic approaches not only provide pathways to valuable chemicals from renewable resources but also offer methods for modifying and creating derivatives of benzyloxy-phenolic compounds like this compound.

Multi-Step Reaction Sequences for Functionalized Phenoxy Derivatives

The synthesis of functionalized phenoxy derivatives, such as this compound, often involves multi-step reaction sequences that allow for the precise installation of various functional groups onto the phenol ring. These sequences are crucial for building molecular complexity and achieving the desired substitution pattern.

One common strategy involves the protection of the phenolic hydroxyl group, followed by functionalization of the aromatic ring, and subsequent deprotection. For instance, the synthesis of phenol ethers like betaxolol (B1666914) starts with the protection of the more acidic phenolic hydroxyl of p-hydroxyphenethyl alcohol with a benzyl group. google.com This allows for the selective etherification of the hydroxyethyl (B10761427) group. google.com A similar approach can be envisioned for the synthesis of this compound, where the benzyl ether serves as a protecting group for the phenol.

Multi-step syntheses are also employed to introduce diverse substituents. For example, new phenylacetic acid derivatives have been prepared through a multi-step route starting from 2,6-dibromo-4-methylaniline. mdpi.com This process involves constructing the core aromatic structure followed by several functionalization steps. mdpi.com Although this specific example leads to a different final product, the principles of multi-step synthesis, including the potential for optimization and the generation of valuable intermediates, are broadly applicable. mdpi.com

Furthermore, multi-component reactions (MCRs) offer an efficient alternative to traditional multi-step synthesis for creating highly functionalized molecules in a single pot. nih.govtubitak.gov.tr These reactions are valued for their atom economy and ability to generate molecular complexity quickly. tubitak.gov.tr While not a direct synthesis of this compound, the principles of MCRs could be adapted to develop novel and efficient synthetic routes.

The following table provides an overview of representative multi-step synthetic approaches for functionalized phenoxy derivatives.

| Starting Material | Key Transformation Steps | Product Type | Reference |

| p-Hydroxyphenethyl alcohol | 1. Benzyl protection of phenolic OH. 2. Etherification of side-chain OH. | Substituted Phenol Ether | google.com |

| 2,6-Dibromo-4-methylaniline | 1. Construction of triphenyltoluene core. 2. Conversion to phenylacetic acid derivatives. | Functionalized Phenylacetic Acid | mdpi.com |

| Arylglyoxals, Acetylacetone, Phenols | One-pot multi-component reaction. | Highly Functionalized Furans | nih.govtubitak.gov.tr |

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound relies on the availability and reactivity of key precursors and the successful transformation of various intermediates.

Synthesis of Benzyloxy-Substituted Benzaldehydes and Related Intermediates

Benzyloxy-substituted benzaldehydes are valuable intermediates in the synthesis of various organic compounds. benthamdirect.comeurekaselect.com A common method for their preparation is the O-benzylation of hydroxybenzaldehydes. This reaction is typically carried out by reacting the corresponding hydroxybenzaldehyde with a benzyl halide (e.g., benzyl bromide) in the presence of a base such as potassium carbonate. benthamdirect.comeurekaselect.comresearchgate.net The reaction can be performed in solvents like acetone (B3395972) or acetonitrile (B52724). benthamdirect.comeurekaselect.comresearchgate.net

For instance, 4-(benzyloxy)benzaldehyde (B125253) can be synthesized by reacting 4-hydroxybenzaldehyde (B117250) with a benzyl halide in the presence of a base. nih.gov This intermediate can then be used in subsequent reactions. For example, it can be reacted with dimedone and 6-amino-1,3-dimethyluracil (B104193) to form pyrimido[4,5-b]quinoline derivatives. nih.gov

The Suzuki-Miyaura cross-coupling reaction is another important transformation for functionalizing benzyloxy-benzaldehydes. benthamdirect.comeurekaselect.com This reaction allows for the formation of carbon-carbon bonds, enabling the attachment of various aryl or heteroaryl groups. benthamdirect.comeurekaselect.com For example, iodo-benzyloxy-benzaldehydes can be coupled with boronic acids in the presence of a palladium catalyst to yield heteroaryl-substituted benzyloxy-benzaldehydes. benthamdirect.comeurekaselect.com

The following table summarizes the synthesis of benzyloxy-substituted benzaldehydes and their further transformations.

| Starting Material | Reagents and Conditions | Product | Reference |

| o-, m-, or p-Hydroxybenzaldehyde | 2-, 3-, or 4-Iodobenzylbromides, K2CO3, KI, Acetone or Acetonitrile (reflux) | Iodo-benzyloxy-benzaldehydes | benthamdirect.comeurekaselect.comresearchgate.net |

| Iodo-benzyloxy-benzaldehydes | Thiophene- or Furan-boronic acids, Palladium catalyst, Base | Heteroaryl-substituted benzyloxy-benzaldehydes | benthamdirect.comeurekaselect.com |

| 4-Hydroxybenzaldehyde | Benzyl halide, Base | 4-(Benzyloxy)benzaldehyde | nih.gov |

Role of Substituted Propanols and Propiophenones in Synthetic Pathways

Substituted propanols and propiophenones are key building blocks in the synthesis of various phenolic compounds. For instance, 3-n-propylphenol can be synthesized via the Grignard reaction of 3-hydroxybenzaldehyde (B18108) with ethylmagnesium bromide, which affords a benzylic alcohol derivative that is subsequently hydrogenated. researchgate.net

Substituted hydroxy propiophenones can be condensed with amines to form Schiff bases, which are versatile intermediates and possess various biological activities. orientjchem.org The synthesis of these Schiff bases typically involves refluxing the substituted hydroxy propiophenone (B1677668) with an aliphatic or aromatic amine. orientjchem.org

Furthermore, 4-benzyloxy propiophenone is a crucial intermediate in the synthesis of certain indole (B1671886) derivatives. google.com For example, it can be reacted with 4-benzyloxy phenyl hydrazine hydrochloride to produce 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole. google.com Similarly, 2-bromo-4′-benzyloxypropiophenone can be reacted with 4-benzyloxyaniline hydrochloride to form the same indole derivative, with the intermediate N-(4-benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone being isolated in the solid state to ensure high purity. google.com

The following table highlights the role of substituted propanols and propiophenones in different synthetic pathways.

| Precursor | Reaction Type | Key Reagents | Product | Reference |

| 3-Hydroxybenzaldehyde | Grignard Reaction & Hydrogenation | Ethylmagnesium bromide, H2/catalyst | 3-n-Propylphenol | researchgate.net |

| Substituted Hydroxy Propiophenone | Condensation | Aliphatic or Aromatic Amines | Schiff Bases | orientjchem.org |

| 4-Benzyloxy Propiophenone | Fischer Indole Synthesis | 4-Benzyloxy Phenyl Hydrazine HCl | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | google.com |

| 2-Bromo-4′-benzyloxypropiophenone | Nucleophilic Substitution & Cyclization | 4-Benzyloxyaniline HCl | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | google.com |

Enzymatic and Biocatalytic Considerations in Phenolic Compound Synthesis

Enzymatic and biocatalytic methods are gaining importance in the synthesis of phenolic compounds due to their selectivity and environmentally friendly reaction conditions. researchgate.net Enzymes like lipases, peroxidases, and laccases are employed for the modification and synthesis of various phenolic derivatives. mdpi.commdpi.comresearchgate.net

Lipases are commonly used for the esterification of phenolic compounds, which can improve their solubility and biological activity. mdpi.com For example, immobilized lipase (B570770) B from Candida antarctica (CALB) has been used to catalyze the synthesis of hexanoic acid esters of aromatic alcohols. mdpi.com Whole-cell biocatalysts, such as Yarrowia lipolytica biomass, have also been utilized for the synthesis of esters of phenolic compounds. mdpi.com

Glycosylation, another important modification of phenolic compounds, can be achieved using glycosyltransferases or glycoside hydrolases. researchgate.netnih.gov This process can enhance the solubility and stability of hydrophobic flavonoids. researchgate.net For instance, the rice enzyme Os9BGlu31, a glycoside hydrolase, has been used to synthesize phenolic acid glucosyl esters through transglycosylation. nih.gov

Oxidoreductases like peroxidases and laccases catalyze the oxidative polymerization of phenols to produce polyphenols. researchgate.netmdpi.com These enzymatic polymerizations offer advantages such as mild reaction conditions and the potential to create precisely structured polymers. researchgate.net

The following table provides examples of enzymatic and biocatalytic approaches for the synthesis and modification of phenolic compounds.

| Enzyme/Biocatalyst | Reaction Type | Substrate(s) | Product(s) | Reference |

| Lipase B from Candida antarctica | Esterification | Aromatic alcohols, Hexanoic acid | Hexanoic acid esters of aromatic alcohols | mdpi.com |

| Yarrowia lipolytica biomass | Esterification/Transesterification | Phenolic acids, Aromatic alcohols | Esters of phenolic compounds | mdpi.com |

| Rice Os9BGlu31 (Glycoside Hydrolase) | Transglycosylation | Phenolic acids, Glucosyl donor | Phenolic acid glucosyl esters | nih.gov |

| Peroxidases/Laccases | Oxidative Polymerization | Phenols | Polyphenols | researchgate.netmdpi.com |

Structural Modifications and Structure Activity Relationship Sar Studies of 4 Benzyloxy 2 Propylphenol Derivatives

Systematic Derivatization Strategies for Phenolic and Benzyloxy Scaffolds

Systematic derivatization is a cornerstone of medicinal chemistry, allowing for the methodical exploration of a chemical space around a lead compound. For 4-Benzyloxy-2-propylphenol, this involves targeted alterations to its main components to establish clear relationships between structure and function.

A common strategy to enhance or modulate the biological activity of phenolic compounds is to hybridize them with heterocyclic structures known for their own pharmacological profiles.

Chalcones: Chalcones, characterized by an open-chain flavonoid structure (1,3-diaryl-2-propen-1-one), are well-regarded for their diverse biological activities. The synthesis of benzyloxychalcone hybrids has been explored to create novel compounds. acs.org These hybrids often exhibit a distinctive color, ranging from yellow to orange, and typically exist in the more thermodynamically stable trans (E) isomer configuration due to steric hindrance in the cis (Z) form. acs.org

Aminoquinolines: The quinoline (B57606) core is considered a "privileged structure" in drug development. nih.gov Studies involving the synthesis of biphenylaminoquinoline derivatives with benzyloxy substituents have shown promise. nih.gov By linking the benzyloxy-phenyl scaffold to an aminoquinoline, researchers can create hybrid molecules with potentially enhanced efficacy. For instance, a series of [3,3']biphenylaminoquinoline-substituted compounds, where a benzyloxy group is attached to one of the phenyl rings, has been synthesized and evaluated for cytotoxic activities against various cancer cell lines. nih.gov The findings revealed that derivative 7j , a [3,3']biphenylaminoquinoline, demonstrated potent cytotoxicity against SW480, DU145, MDA-MB-231, and MiaPaCa-2 cancer cells, with IC50 values of 1.05 μM, 0.98 μM, 0.38 μM, and 0.17 μM, respectively. nih.gov

The table below summarizes the activity of a key aminoquinoline derivative.

| Compound | Structure Description | Target Cell Line | IC50 (μM) | Source |

|---|---|---|---|---|

| 7j | [3,3']Biphenylaminoquinoline derivative | SW480 (Colorectal Cancer) | 1.05 | nih.gov |

| 7j | [3,3']Biphenylaminoquinoline derivative | DU145 (Prostate Cancer) | 0.98 | nih.gov |

| 7j | [3,3']Biphenylaminoquinoline derivative | MDA-MB-231 (Breast Cancer) | 0.38 | nih.gov |

| 7j | [3,3']Biphenylaminoquinoline derivative | MiaPaCa-2 (Pancreatic Cancer) | 0.17 | nih.gov |

The alkyl substituent at the C2 position of the phenol (B47542) ring is a key site for modification to influence properties like lipophilicity and steric interactions with a target receptor. Variations can range from simple homologation (e.g., changing propyl to ethyl or butyl) to introducing more complex structures. For example, a related structure, 2-benzyloxy-1-bromo-3-(1-cyclopropylethyl)benzene, incorporates a cyclopropyl (B3062369) group into the alkyl chain, indicating that branched and cyclic moieties are also explored in this position to probe the binding pocket for specific steric requirements. google.com The synthesis of 2-ethynyl-4-propylphenol from 2-iodo-4-propylphenol also highlights the chemical versatility at this position, allowing for further reactions like cycloadditions to introduce triazole rings. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. unlp.edu.ar This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby rationalizing drug design and saving resources. ajrconline.org

The foundation of a QSAR model is the translation of a chemical structure into a set of numerical values known as molecular descriptors. unlp.edu.ar For benzyloxy-phenolic compounds, a wide array of descriptors can be calculated using software like PaDEL or Dragon. unlp.edu.arnih.gov These descriptors are categorized based on the structural information they encode:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, atom counts, and ring counts.

Topological Descriptors: These are 2D descriptors that reflect the connectivity of atoms, such as branching indices and information content descriptors (e.g., IC1, IC2). nih.gov

Physicochemical Descriptors: These relate to key properties like lipophilicity (LogP), polarizability (e.g., HATS5p), and electronegativity (e.g., R8e). ajrconline.orgmdpi.com

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these include parameters like dipole moments, total energies, and HOMO-LUMO energies, which describe the electronic properties of the molecule. unlp.edu.ar

The structures are typically pre-optimized using molecular mechanics (MM+) and semi-empirical methods (like PM3) to achieve a stable 3D conformation before descriptor calculation. unlp.edu.ar

Once descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical model that correlates a selection of descriptors with the biological activity (e.g., pIC50). ajrconline.orgnih.gov The goal is to create a model with high statistical significance, indicated by parameters like a high correlation coefficient (R²), a high F-test value, and strong cross-validation scores (Q²). ajrconline.orgnih.gov

For instance, a QSAR model for scopoletin (B1681571) phenolic ether derivatives showed that descriptors for polarizability (HATS5p) and electronegativity (R8e, MATS6e) were crucial in governing acaricidal activity. mdpi.com A model developed for benzoxazole (B165842) derivatives used energy-based descriptors from molecular docking studies to predict inhibitory activity against Cryptosporidium parvum, achieving a correlation coefficient (r²) of 0.7948. nih.gov

The table below shows an example of a QSAR model equation and the statistical parameters that validate its robustness.

| Model Parameter | Value/Description | Source |

|---|---|---|

| Statistical Method | Multiple Linear Regression (MLR) | nih.gov |

| Correlation Coefficient (R²) | 0.695 | nih.gov |

| Adjusted R² (R²A) | 0.682 | nih.gov |

| Cross-Validated R² (Q²) | 0.655 | nih.gov |

| External Validation (R²pred) | 0.874 | nih.gov |

| Example Descriptors | Indicator variables for the presence/absence of specific chemical groups (e.g., 2-oxopyrrolidinyl, benzylester). | nih.gov |

Insights from Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) leverages the three-dimensional structural information of biological targets, such as enzymes and receptors, to guide the discovery and optimization of drug candidates. researchgate.netnih.gov This approach is instrumental in understanding how a ligand, like a derivative of this compound, interacts with its target protein at the molecular level. By employing computational methods and experimental techniques like X-ray crystallography, SBDD facilitates the design of molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. researchgate.net

Ligand-Target Interaction Analysis for Benzyloxy-Phenol Analogues

The analysis of ligand-target interactions is fundamental to understanding the molecular recognition processes that drive biological activity. nih.gov For analogues featuring the benzyloxy-phenol scaffold, computational tools such as molecular docking are frequently employed to predict and analyze their binding modes within the active site of a target protein. researchgate.netresearchgate.net These studies provide critical insights into the specific amino acid residues that interact with the ligand and the nature of these interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, in the development of 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one derivatives as RORγt inverse agonists, molecular docking was used to rationalize the structure-activity relationship (SAR). researchgate.net The docking model showed that the benzyloxy group could extend into a hydrophobic pocket of the receptor, and modifications to this group significantly impacted the compound's potency. researchgate.net Similarly, docking studies on 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives as 5-Lipoxygenase (5-LOX) inhibitors revealed that hydrophobic interactions played a key role in their binding affinity. nih.govresearchgate.net The most active molecule in that series, Mol-3, which inhibited 5-LOX with an IC₅₀ value of 8 µM, was designed to exploit these hydrophobic amino acids. nih.gov

In another study, a series of (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene) amino)-1-(thiazolidin-3-yl) propan-1-one derivatives were synthesized and evaluated for antimicrobial activity. tandfonline.com Molecular docking against the Lanosterol 14α-demethylase (CYP51A1) enzyme was performed to understand the binding affinity, confirming that these molecules could effectively bind within the enzyme's active site. tandfonline.com Likewise, docking of ferulic acid derivatives, including a benzyloxy-containing analogue, against the Epidermal Growth Factor Receptor (EGFR) showed that substitutions on the benzoyloxy ring increased hydrophobic interactions, leading to more stable binding. fip.org

These analyses are crucial for understanding why certain structural modifications lead to enhanced or diminished activity. The correlation between the number and type of interactions observed in silico and the experimentally determined biological activity (e.g., IC₅₀ values) helps to validate the binding hypothesis and guide further design efforts. nih.gov

Rational Design of Derivatives with Modulated Activities

Rational design is a strategy that uses the understanding of a biological target and ligand-receptor interactions to create new molecules with desired activities. mdpi.commdpi.com This approach moves beyond traditional trial-and-error methods by making targeted modifications to a lead compound to improve its therapeutic properties.

For benzyloxy-phenol derivatives, rational design has been successfully applied to modulate their activity against various targets. A notable example is the design of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives as multifunctional agents for Parkinson's disease. nih.gov Starting with a lead compound, researchers introduced various substituent groups on the benzyloxy ring. This strategic modification was favorable for monoamine oxidase B (MAO-B) inhibition, with nearly all new derivatives showing stronger inhibition than the unsubstituted parent compound. nih.gov The most potent derivative, compound 3h , exhibited an IC₅₀ value of 0.062 µM for MAO-B. nih.gov

Similarly, the design of 4-phenoxy-phenyl isoxazole (B147169) derivatives as acetyl-CoA carboxylase (ACC) inhibitors began with a screening hit that contained a p-benzyloxy group. nih.gov To improve activity, this group was replaced with various other alkoxy groups to increase flexibility. This led to the discovery that increasing the carbon chain length of the alkoxy group was beneficial for ACC inhibition. The cyclopropylmethoxy-substituted derivative 6g emerged as the most potent compound, with an IC₅₀ of 99.8 nM against hACC1. nih.gov

In the context of HIV-1 protease inhibitors, structure-based design was used to modify P1-ligands, leading to the synthesis of a biphenyl (B1667301) derivative that nestled into the S1 subsite of the enzyme. scispace.com The enhanced van der Waals interactions from this modification were credited for its potent activity. scispace.com This highlights how rational design can exploit the specific topology of a target's binding site to create more effective inhibitors. The process is often iterative, involving cycles of design, synthesis, and biological testing to refine the structure-activity relationships and optimize the lead compound. researchgate.netnih.gov

Mechanistic Investigations of Biological Activities Exhibited by 4 Benzyloxy 2 Propylphenol and Its Derivatives

Mechanisms of Antimicrobial Activity

The antimicrobial effects of benzyloxy-phenol derivatives are attributed to their ability to interfere with microbial cells and their functions.

Research into compounds structurally related to 4-Benzyloxy-2-propylphenol has shed light on their antibacterial potential. For instance, 4-(benzyloxy)phenol, a close analog, has been evaluated for its antimicrobial efficacy. Studies have shown its activity against various bacterial strains, with its potency influenced by chemical modifications.

One study investigated the minimum inhibitory concentration (MIC) of 4-(benzyloxy)phenol and its sulfenate ester derivative against Staphylococcus epidermidis and Pseudomonas aeruginosa. acs.org The results indicated that 4-(benzyloxy)phenol itself possesses antibacterial properties. acs.org The conversion of the phenolic hydroxyl group into a sulfenate ester was explored to understand how such modifications impact activity, revealing that the parent phenol (B47542) had significant potency. acs.org

A significant area of investigation has been the incorporation of the 4-benzyloxybenzyl moiety into other molecular scaffolds to target specific pathogens, most notably Mycobacterium tuberculosis (Mtb). A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines has been synthesized and evaluated for the ability to inhibit the Mtb H37Rv strain. nih.govnih.gov

These hybrid molecules demonstrated promising antitubercular activity, with some compounds exhibiting Minimum Inhibitory Concentrations (MICs) comparable to the first-line tuberculosis drug, isoniazid. nih.govnih.gov The mechanism of action is linked to the inhibition of mycobacterial growth. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions on both the quinoline (B57606) ring and the benzyloxy group are critical for potency. The presence of halogens like chlorine and fluorine at the 4-position of the benzyloxy group's benzene (B151609) ring resulted in more potent molecules. nih.gov For example, compounds 9n (4-chloro substitution) and 9o (4-fluoro substitution) showed MIC values of 2.7 µM and 2.8 µM, respectively. nih.gov Conversely, the absence of these substituents led to a more than two-fold reduction in activity. nih.gov These compounds were also found to be selective for the bacillus, showing low cytotoxicity against mammalian Vero and HepG2 cells. nih.govresearchgate.net

Antioxidant Mechanisms and Radical Scavenging Properties

Phenolic compounds are well-known for their antioxidant capabilities, primarily due to the hydrogen-donating potential of the hydroxyl group, which can neutralize free radicals. The benzyloxy derivatives of phenols also exhibit these properties.

The antioxidant potential of benzyloxy-containing compounds has been assessed using various in vitro assays that measure their ability to scavenge stable free radicals. Chalcone (B49325) derivatives incorporating a 4-(benzyloxy)phenyl moiety have been evaluated for their radical scavenging activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation assays. nih.govnih.gov These tests directly quantify the capacity of a compound to act as a hydrogen or electron donor, thus modulating redox states. The results from these studies indicate that compounds containing the benzyloxy-phenyl structure can effectively neutralize free radicals. nih.gov

By scavenging free radicals, this compound and its derivatives can play a role in mitigating oxidative stress. Oxidative stress is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov Phenolic antioxidants interrupt the chain reactions of lipid peroxidation and other radical-driven processes. nih.gov The antioxidant properties of related natural products, such as 8,4′-oxyneolignans, which share a core structural linkage, have also been noted. acs.org The inclusion of 4-benzyloxyphenol in lists of recognized antioxidant compounds further supports the role of this chemical class in combating oxidative damage. google.com

Receptor Agonism and Antagonism

The 4-benzyloxy-aryl scaffold has proven to be a versatile template for designing ligands that can interact with specific biological receptors, acting as either agonists (activators) or antagonists (inhibitors).

Research has led to the development of a 4-benzyloxy-benzylamino chemotype that functions as a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.gov PPARα is a nuclear receptor that plays a key role in metabolism and inflammation. nih.gov The agonistic activity of these compounds is driven by specific hydrogen bond interactions between the ligand's carboxylate "head-group" and key amino acid residues within the receptor's ligand-binding domain, including Ser280, Tyr314, His440, and Tyr464. nih.gov The ability to engage all four of these residues is believed to trigger full agonism of the receptor. nih.gov This research has produced compounds with cellular potencies under 50 nM and over 2,700-fold selectivity for PPARα compared to other PPAR isoforms. nih.gov

Conversely, the same core structure has been adapted to create receptor antagonists. Studies have identified aminobenzyloxyarylamides as selective antagonists for the κ (kappa) opioid receptor. acs.org These compounds demonstrate high affinity and selectivity in binding to κ opioid receptors over μ (mu) and δ (delta) types, and they function as potent antagonists in functional assays. acs.org This demonstrates the molecular flexibility of the benzyloxy-aryl motif, allowing it to be tailored to inhibit receptor function by blocking the active site.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism and Downstream Signaling

Derivatives of this compound have been identified as potent agonists of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that is a pivotal regulator of lipid and glucose metabolism. nih.govgoogleapis.com PPARs function as metabolic sensors that control the expression of genes involved in energy homeostasis. google.comgoogle.com Agonism of the PPARα subtype, in particular, is a well-established therapeutic strategy for managing dyslipidemia. googleapis.comgoogle.com The activation of PPARα influences the metabolism of lipids in the liver and skeletal muscle through the direct transcriptional control of relevant genes. google.com

Transcriptional Regulation of Metabolic Genes

Upon activation by a ligand, such as a 4-benzyloxy derivative, PPARα forms a heterodimer with the retinoid X receptor (RXR). nih.gov This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. nih.govsci-hub.se This binding event initiates the transcription of genes that are critically involved in cellular differentiation and the metabolism of glucose and lipids. nih.gov The transcriptional regulation mediated by PPARα activation is a central mechanism for maintaining glucose and lipid homeostasis. google.comgoogle.com Research into various PPAR agonists demonstrates their role in regulating the expression of genes that encode proteins essential for these metabolic processes. google.comsci-hub.se

Modulatory Effects on Cellular Lipid Homeostasis

The transcriptional changes induced by PPARα agonism lead to significant modulatory effects on cellular lipid homeostasis. A series of novel 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids have been synthesized and evaluated for their PPARα agonistic activity. nih.gov Certain derivatives demonstrated potent effects on lipid profiles. For instance, in vivo studies showed that specific compounds could significantly lower levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL). nih.gov This highlights the therapeutic potential of targeting PPARα to correct imbalances in lipid levels.

Interactive Table: In Vitro PPARα Agonistic Activity of Chalcone Fibrate Hybrids. nih.gov

| Compound | EC₅₀ (μM) | Eₘₐₓ (%) |

| Fenofibric Acid (Reference) | 23.22 | 100 |

| 2-propanoic acid derivative 10a | 8.9 | 50.80 |

| 2-butanoic acid congener 10i | 25.0 | 90.55 |

EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximum effect.

Estrogen Receptor Binding and Associated Activities

Phenolic compounds, including derivatives of this compound, have the potential to interact with nuclear hormone receptors like the estrogen receptor (ER), which can lead to endocrine-disrupting effects. rsc.orgrsc.org The ability of a compound to mimic the natural hormone 17β-estradiol by binding to estrogen receptor alpha (ERα) is a key concern for such chemicals. rsc.orgrsc.org

Ligand-Protein Binding Characterization

The binding of phenolic compounds to the ligand-binding domain (LBD) of ERα is a well-studied phenomenon. mdpi.com This LBD is a predominantly hydrophobic cavity where interactions, such as hydrogen bonds, contribute to the formation of a stable complex between the receptor and the ligand. rsc.orgrsc.orgmdpi.com Studies on various bisphenols show that hydrogen bonding with the residue Glu353 in the ERα binding site is a common feature. nih.gov The structural characteristics of the phenol, such as the nature of its substituent groups, significantly impact its binding affinity. For example, bulkier substituents on the bridging carbon of bisphenols have been shown to weaken the binding to ERα. rsc.org Molecular docking simulations are frequently used to predict these ligand-receptor interactions and to establish structure-activity relationships (SARs). rsc.org

Impact on Endocrine System Pathways

The endocrine system relies on hormones, which are chemical messengers transported through the bloodstream, to control and coordinate the body's metabolism, growth, and reproduction. oregonstate.educationhopkinsmedicine.org Hormones act by binding to specific receptors on target cells, and natural hormone levels are typically very low, in the picomolar to nanomolar range. nih.gov Endocrine-disrupting chemicals (EDCs) can interfere with these finely tuned pathways by mimicking natural hormones and binding to their receptors. nih.govnih.gov The binding of an alkylphenol derivative to the estrogen receptor is a prime example of such an interaction, which can disrupt normal endocrine signaling and potentially lead to adverse health effects. rsc.orgrsc.org The hypothalamus and pituitary gland are central to regulating the endocrine system, and their hormonal secretions are, in turn, controlled by feedback from hormones produced by other glands like the ovaries and adrenal glands. nih.govclevelandclinic.org Interference at any point in these pathways can have widespread consequences.

Ion Channel Modulation (e.g., HCN1 Channels) by Alkylphenols

Alkylphenols, a class that includes this compound, have been shown to modulate the function of specific ion channels. A key target of this class of compounds is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, particularly the HCN1 isoform. mdpi.comresearchgate.net HCN channels are voltage-gated ion channels that play a critical role in modulating neuronal activity. researchgate.net

Simple alkylphenols, such as the general anesthetic propofol (B549288) (2,6-di-isopropylphenol) and its analogs, selectively inhibit the gating of HCN1 channels over other isoforms. mdpi.comresearchgate.netresearchgate.net This inhibition is not due to a non-specific disruption of the lipid bilayer but results from a direct interaction between the drug and the channel. researchgate.netnih.gov The mechanism is characterized as inverse agonism, where the alkylphenol binds to and stabilizes the closed state of the channel, thus inhibiting its opening. nih.gov

Research suggests that the binding site for alkylphenols is located on the lipid-facing outer surface of the channel's pore domain. researchgate.netresearchgate.net The potency of inhibition is dependent on the structure of the alkyl groups on the phenol ring. For example, 2,6-di-tert-butylphenol (B90309) is a more potent HCN1 antagonist than propofol, while 2,6-di-sec-butylphenol (B1583072) is less potent, indicating that the structure of the alkyl adducts is a key determinant of activity. researchgate.netnih.gov

Interactive Table: Relative Potency of Alkylphenols as HCN1 Antagonists. researchgate.net

| Compound | Potency Relative to Propofol |

| 2,6-di-tert-butylphenol (2,6-DTBP) | More Potent |

| 2,4-di-tert-butylphenol (2,4-DTBP) | More Potent |

| Propofol (2,6-di-isopropylphenol) | Reference |

| 2,6-di-sec-butylphenol (2,6-DSBP) | Less Potent |

| 2,4-di-sec-butylphenol (2,4-DSBP) | Less Potent |

Enzyme Inhibition and Modulation

The ability of this compound and its analogs to modulate the activity of key enzymes involved in inflammatory pathways is a significant area of research. This section explores their inhibitory effects on Leukotriene A4 Hydrolase and Indoleamine 2,3-Dioxygenase 1.

Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc metalloenzyme that plays a crucial role in the inflammatory process by catalyzing the conversion of LTA4 to Leukotriene B4 (LTB4), a potent chemoattractant for leukocytes. nih.gov The inhibition of LTA4 hydrolase is, therefore, a key strategy for the development of anti-inflammatory agents.

Research has highlighted the importance of the benzyloxyphenyl moiety for potent inhibition of LTA4 hydrolase. A study investigating the binding interactions of various derivatives with the enzyme identified 3-(4-benzyloxyphenyl)-2-(R)-amino-1-propanethiol as a picomolar inhibitor of LTA4 hydrolase. acs.org This finding underscores the significance of the benzyloxyphenyl group in achieving high-affinity binding to the enzyme's active site. The study suggested that this part of the molecule likely occupies a large hydrophobic pocket within the enzyme. acs.org

Further supporting the role of the phenoxy pharmacophore, a series of potent LTA4 hydrolase inhibitors were developed based on a 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine scaffold. nih.gov Structure-activity relationship (SAR) studies led to the identification of amino acid analogs that are potent inhibitors of the enzyme. nih.gov Notably, the synthesis of arylpyrazole ethers as LTA4 hydrolase inhibitors has utilized 4-benzyloxy-phenol as a starting material, further implicating the relevance of this chemical scaffold in the design of novel inhibitors. researchgate.net

Thermodynamic studies have also confirmed that the phenoxy phenyl moiety is critical for the potency and favorable enthalpic contribution to the free binding energy of LTA4H inhibitors. nih.gov This has led to the design of dual inhibitors targeting both soluble epoxide hydrolase (sEH) and LTA4H, starting from a cyclohexyl phenyl ether scaffold which mimics the important phenoxy phenyl group. nih.gov

| Compound/Scaffold | Key Structural Feature | Observed Activity | Reference |

|---|---|---|---|

| 3-(4-benzyloxyphenyl)-2-(R)-amino-1-propanethiol | Benzyloxyphenyl group | Picomolar inhibition of LTA4 hydrolase | acs.org |

| 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine derivatives | Phenoxy pharmacophore | Potent LTA4 hydrolase inhibition | nih.gov |

| Arylpyrazole ethers | Synthesized from 4-benzyloxy-phenol | Inhibition of LTA4 hydrolase | researchgate.net |

| Cyclohexyl phenyl ether scaffold | Mimics phenoxy phenyl moiety | Dual inhibition of sEH and LTA4H | nih.gov |

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. nih.gov Overexpression of IDO1 in tumor cells leads to a depletion of tryptophan in the microenvironment, which in turn suppresses T-cell proliferation and facilitates immune escape. nih.gov Consequently, the inhibition of IDO1 has emerged as a significant strategy in cancer immunotherapy. nih.govmdpi.com

While direct studies on the IDO1 inhibitory activity of this compound are not prevalent, research on structurally related compounds highlights the importance of the phenyl and phenol moieties for activity. The phenylimidazole scaffold has been a foundational structure in the development of IDO1 inhibitors. nih.gov 4-Phenylimidazole was one of the first IDO1 inhibitors to be co-crystallized with the enzyme, revealing that the phenyl ring binds within a hydrophobic pocket (pocket A) of the active site. acs.org

Structure-based optimization of this chemotype has led to the development of more potent inhibitors. For instance, early studies identified that a 2-hydroxy-substituted phenyl derivative was a more active compound. nih.gov Further investigations into 1H-indazole derivatives as novel IDO1 inhibitors also pointed to the significance of phenolic groups. One such derivative, 4-(((6-bromo-1H-indazol-4-yl)amino)methyl)phenol , was identified as an inhibitor, with SAR analysis indicating that substitutions at both the 4- and 6-positions of the indazole scaffold significantly impact inhibitory activity. nih.gov The synthesis of some active phenol inhibitors has involved the demethylation of the corresponding methyl ethers, suggesting the free hydroxyl group is crucial for activity. nih.gov

| Compound/Scaffold | Key Structural Feature | Relevance to IDO1 Inhibition | Reference |

|---|---|---|---|

| 4-Phenylimidazole | Phenyl group | Binds in the hydrophobic pocket A of the IDO1 active site. | acs.org |

| 2-Hydroxy-substituted phenyl derivatives | Hydroxyphenyl group | Showed increased inhibitory activity compared to unsubstituted phenyl analogs. | nih.gov |

| 4-(((6-bromo-1H-indazol-4-yl)amino)methyl)phenol | Phenol moiety | Identified as an IDO1 inhibitor, highlighting the importance of the phenolic hydroxyl group. | nih.gov |

Anti-Inflammatory Activities

The anti-inflammatory properties of compounds are often the result of their interactions with multiple targets within the complex network of inflammatory pathways. Derivatives of this compound have been investigated for their broader anti-inflammatory effects, often stemming from the inhibition of pro-inflammatory enzymes and mediators.

A study on hybrid pyrazole (B372694) analogues reported that compounds incorporating a 3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl moiety exhibited significant anti-inflammatory activity. Specifically, certain derivatives demonstrated potent inhibition of carrageenan-induced paw edema in vivo.

Furthermore, 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives have been designed and evaluated as multifunctional agents with anti-neuroinflammatory activities. These compounds were shown to reduce the production of nitric oxide (NO), a key inflammatory mediator, in a dose-dependent manner. Another investigation into 2-(benzyloxy)-4,5-diphenyl-1H-imidazole also confirmed its anti-inflammatory properties.

Eugenol (B1671780), a related phenolic compound, is known for its anti-inflammatory properties, which include the inhibition of pro-inflammatory mediators like interleukins, TNF-α, and enzymes such as COX-2 and 5-lipoxygenase. Semi-synthetic derivatives of eugenol, which share structural similarities with benzyloxy-phenol compounds, have been designed as PPARγ agonists and have shown in vitro anti-inflammatory activity.

| Compound/Scaffold | Observed Anti-Inflammatory Effect | Reference |

|---|---|---|

| 3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl derivatives | Significant inhibition of carrageenan-induced paw edema. | |

| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives | Potent anti-neuroinflammatory activity, including reduction of nitric oxide production. | |

| 2-(benzyloxy)-4,5-diphenyl-1H-imidazole | Confirmed anti-inflammatory and analgesic properties. | |

| Semi-synthetic eugenol derivatives | In vitro anti-inflammatory activity through PPARγ agonism. |

Computational and Theoretical Studies on 4 Benzyloxy 2 Propylphenol Systems

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule, or ligand, interacts with a macromolecular target, typically a protein. bg.ac.rsnih.gov These methods are instrumental in drug discovery for screening large libraries of compounds and for providing a detailed view of the binding process at an atomic level. researchgate.net

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a multitude of possible conformations and orientations of the ligand within the receptor's binding site and then scoring them based on their binding affinity. This affinity is often expressed as a binding energy, with lower values indicating a more favorable interaction. nih.gov For instance, studies on benzimidazole-thiadiazole hybrids have shown that compounds with higher docking interaction energies exhibit greater biological activity. erciyes.edu.tr

In the context of 4-Benzyloxy-2-propylphenol, molecular docking could be employed to predict its binding mode with various enzymes or receptors. For example, derivatives of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) have been docked into the active sites of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) to elucidate their inhibitory mechanisms. nih.gov Such studies reveal crucial interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov The binding affinity, often reported in kcal/mol, provides a quantitative measure of the strength of this interaction. nih.goverciyes.edu.tr

Conformational Analysis and Stability of Complexes

Following molecular docking, molecular dynamics (MD) simulations can be performed to analyze the conformational stability of the predicted ligand-receptor complex over time. bg.ac.rs MD simulations provide a dynamic picture of the complex, revealing fluctuations in atomic positions and changes in the ligand's conformation. bg.ac.rsresearchgate.net This analysis is crucial for confirming the stability of the binding mode predicted by docking.

The stability of a complex can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms throughout the simulation. A stable complex will exhibit minimal fluctuations in its structure. researchgate.net Furthermore, MD simulations can provide insights into the flexibility of both the ligand and the receptor, which can influence binding affinity. researchgate.net For example, simulations on benzimidazole-thiadiazole hybrids complexed with CYP51 were run for 100 nanoseconds to confirm the stability of the docked poses. erciyes.edu.tr

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions. mdpi.comrsc.org These methods are based on the principles of quantum mechanics and can provide highly accurate information about molecular structure, energy, and electronic distribution. bsu.by

Electronic Structure Characterization and Reactivity Prediction

Quantum chemical calculations can be used to determine the optimized geometry of a molecule, which corresponds to its lowest energy state. bsu.by From this optimized structure, various electronic properties can be calculated, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. nih.gov

For this compound, these calculations would reveal how the benzyloxy and propyl substituents influence the electron distribution on the phenol (B47542) ring. This information is critical for predicting the molecule's chemical reactivity and its potential to engage in specific types of interactions with biological targets. libretexts.org

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's chemical stability and reactivity. erciyes.edu.tr A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. erciyes.edu.tr For this compound, calculating the energies and visualizing the shapes of its HOMO and LUMO would provide insights into its nucleophilic and electrophilic character, respectively, and help predict its behavior in chemical reactions. libretexts.orgyoutube.com

In Silico ADME Prediction and Pharmacokinetic Modeling (excluding human clinical data)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. researchgate.net In silico ADME prediction tools provide a rapid and cost-effective way to estimate these properties computationally. researchgate.netiapchem.org

These predictive models use the chemical structure of a compound to calculate various physicochemical and pharmacokinetic parameters. Key parameters often include:

Molecular Weight (MW): Influences absorption and distribution.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability and solubility. mdpi.com

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for solubility and binding to biological targets.

Polar Surface Area (PSA): Relates to membrane permeability.

Aqueous Solubility (logS): Crucial for absorption.

Blood-Brain Barrier (BBB) Permeability: Predicts whether a compound can enter the central nervous system.

Absorption and Distribution Simulations

In silico models are pivotal in predicting the absorption and distribution of new chemical compounds, offering a cost-effective and time-efficient alternative to extensive experimental studies. For this compound, computational simulations can elucidate its likely behavior based on its physicochemical properties and structural similarity to other phenolic compounds.

Physicochemical Properties and Predicted Absorption:

The absorption of a compound is heavily influenced by factors such as its lipophilicity (log P), molecular weight, and the presence of hydrogen bond donors and acceptors. For phenolic compounds, these parameters are crucial in determining their ability to permeate biological membranes. In silico tools can calculate these properties for this compound to predict its oral bioavailability and potential for skin permeation. For instance, fragrance materials, which often include phenolic compounds, are assessed using in silico skin absorption models.

Predicted Distribution:

The distribution of this compound within the body can be simulated using Quantitative Structure-Property Relationship (QSPR) models. These models can predict the volume of distribution (Vd) and the extent of plasma protein binding based on the compound's structural features. The presence of both a lipophilic benzyl (B1604629) group and a polar phenolic hydroxyl group suggests that this compound may exhibit a moderate volume of distribution, allowing it to access various tissues. The degree of binding to plasma proteins such as albumin would also be a key determinant of its free concentration and, consequently, its pharmacological activity.

Data from a representative in silico ADME prediction for a compound with structural similarities to this compound is presented in the table below.

| Property | Predicted Value | Implication for Absorption and Distribution |

| LogP (o/w) | 3.5 - 4.5 | Good lipophilicity suggests potential for good membrane permeability and absorption. |

| Molecular Weight | ~242 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| H-Bond Donors | 1 (phenolic OH) | Contributes to solubility and potential for interactions with transporters. |

| H-Bond Acceptors | 2 (ether and hydroxyl oxygens) | Influences solubility and binding to biological targets. |

| Plasma Protein Binding | High (>90%) | May limit the free fraction of the compound available for pharmacological activity and distribution into tissues. |

| Blood-Brain Barrier Permeability | Low to Moderate | The benzyloxy group may increase lipophilicity, but the overall structure may not be optimal for crossing the blood-brain barrier. |

This table presents hypothetical in silico prediction data for a compound structurally related to this compound, based on general principles of ADME prediction for phenolic compounds.

Metabolic Transformation Pathways (Preclinical Models)

The metabolic fate of a xenobiotic is a critical determinant of its efficacy and potential for toxicity. Preclinical animal models, such as rats, are frequently used to investigate the biotransformation of new chemical entities. While direct metabolic studies on this compound are not extensively documented in the public domain, its metabolic pathways can be predicted based on the known metabolism of structurally related compounds, such as other benzyloxy derivatives and propylphenols.

The metabolism of this compound is anticipated to proceed through two primary phases of biotransformation: Phase I (functionalization) and Phase II (conjugation).

Phase I Metabolism:

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the compound. For this compound, the following Phase I transformations are plausible in preclinical models like the rat:

O-Dealkylation (O-Debenzylation): This is a common metabolic pathway for benzyloxy compounds. The cleavage of the ether bond would yield 1,2-dihydroxy-4-propylbenzene (a catechol derivative) and benzoic acid (from the benzyl moiety). This reaction is often catalyzed by cytochrome P450 (CYP) enzymes in the liver.

Aromatic Hydroxylation: The addition of a hydroxyl group to either of the aromatic rings is another potential pathway mediated by CYP enzymes. Hydroxylation could occur on the propyl-substituted phenol ring or the benzyl ring.

Alkyl Chain Oxidation: The propyl side chain can undergo oxidation at various positions, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion. For a phenolic compound like this compound and its metabolites, the primary conjugation reactions are:

Glucuronidation: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This is a major detoxification pathway for phenols.

Sulfation: The phenolic hydroxyl group can also be conjugated with a sulfate (B86663) group, mediated by sulfotransferases (SULTs).

Advanced Analytical and Spectroscopic Characterization in Research of 4 Benzyloxy 2 Propylphenol

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are fundamental for separating 4-Benzyloxy-2-propylphenol from reaction mixtures, byproducts, or impurities. This separation is a critical prerequisite for accurate quantification and structural analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate volatile compounds and identify them based on their mass-to-charge ratio. In the analysis of phenolic compounds like this compound, the sample is vaporized and passed through a capillary column. The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic feature used for identification. ijpsdronline.com

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. For this compound, derivatization is sometimes employed to increase volatility and improve chromatographic peak shape, a common practice for phenols. rsc.org

The quantification of the compound can be achieved by integrating the peak area of the total ion chromatogram (TIC) and comparing it to a standard curve generated from known concentrations of the analyte. The selection of specific ions for selected ion monitoring (SIM) can enhance sensitivity and selectivity for trace-level quantification. While specific GC-MS data for this compound is not prevalent in public literature, the analysis of related compounds like 2-methoxy-4-propylphenol (B1219966) and other alkylphenols is well-documented, providing a framework for method development. escholarship.orgthermofisher.com

Table 1: Illustrative GC-MS Parameters for Analysis of Related Phenolic Compounds This table is based on typical methods for analyzing propylphenols and serves as an example.

| Parameter | Value/Condition | Reference |

|---|---|---|

| GC System | TRACE 1310 GC | thermofisher.com |

| Column | Cyclosil-β (30m x 0.25 mm) or similar | rsc.org |

| Injection Mode | Programmed Temperature Vaporizing (PTV) | thermofisher.com |

| Carrier Gas | Helium | rsc.org |

| Oven Program | Initial temp. 90-110°C, ramp 10-20°C/min to 220-280°C | rsc.org |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | escholarship.orgscispace.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nist.gov |

| Acquisition Mode | Full Scan / Selected Ion Monitoring (SIM) | thermofisher.com |

High-Performance Liquid Chromatography (HPLC) for Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of compounds that may have limited volatility or thermal stability, such as this compound. It is particularly valuable for confirming purity and for isolating the compound from complex mixtures. epo.orggoogle.com

The method typically employs a reverse-phase (RP) column, where the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comnih.gov An acid, like phosphoric or formic acid, is often added to the mobile phase to ensure that the phenolic hydroxyl group remains protonated, leading to sharper, more symmetrical peaks. sielc.comnih.gov

Detection is commonly performed using a UV-Vis diode array detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously. nih.gov The purity of this compound can be assessed by the presence of a single, sharp peak in the chromatogram. HPLC is also scalable for preparative separation, allowing for the isolation of the pure compound for further research. sielc.com

Table 2: Example HPLC Conditions for Analysis of Benzyloxy-Substituted Phenols This table is adapted from a method for a structurally similar compound, 1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene.

| Parameter | Value/Condition | Reference |

|---|---|---|

| HPLC System | Standard analytical HPLC system | nih.gov |

| Column | Newcrom R1 or other C18 reverse-phase column | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |

| Detection | UV-Vis Diode Array Detector (DAD) | nih.gov |

| Flow Rate | 1.0 mL/min (typical for analytical scale) | researchgate.net |

| Application | Purity assessment, isolation, and quantification | sielc.comnih.gov |

Spectroscopic Methods for Structural Elucidation

Once isolated and purified, spectroscopic methods are employed to confirm the molecular structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure.

For this compound, the IR spectrum would be expected to show several key absorption bands confirming its structure:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of the phenolic hydroxyl group.

C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ are characteristic of the C-H bonds on the two aromatic rings.

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹) correspond to the C-H bonds of the propyl group.

C=C Stretch (Aromatic): Sharp peaks in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bonds within the aromatic rings. chempap.org

C-O Stretch (Ether & Phenol): Strong absorptions in the 1200-1300 cm⁻¹ (aryl-O stretch) and 1000-1100 cm⁻¹ (alkyl-O stretch) regions confirm the presence of the benzyl (B1604629) ether and phenol (B47542) C-O bonds. chempap.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic Hydroxyl | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (Propyl) | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Ether | C-O-C Asymmetric Stretch | ~1240 |

| Phenol | C-O Stretch | ~1200 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons of the propyl group, the benzyloxy group, and the substituted phenol ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would be used to assign each signal to a specific proton.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum is typically broadband decoupled, meaning each unique carbon appears as a single line. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment (e.g., aromatic, aliphatic, oxygen-bound).

Table 4: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₂CH₂CH₃ (Propyl) | ~0.9 | Triplet (t) |

| -CH₂CH₂ CH₃ (Propyl) | ~1.6 | Sextet (sxt) |

| -CH₂ CH₂CH₃ (Propyl) | ~2.5 | Triplet (t) |

| Ar-OH | ~5.0 (variable) | Singlet (s) |

| -O-CH₂ -Ph | ~5.1 | Singlet (s) |

| Aromatic Protons (Ar-H) | ~6.8 - 7.5 | Multiplets (m) |

Table 5: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂CH₂CH₃ (Propyl) | ~14 |

| -CH₂CH₂ CH₃ (Propyl) | ~23 |

| -CH₂ CH₂CH₃ (Propyl) | ~30 |

| -O-CH₂ -Ph | ~71 |

| Aromatic Carbons (C-H, C-C, C-O) | ~115 - 155 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass Spectrometry (MS) provides the molecular weight of a compound with high accuracy and offers clues to its structure through the analysis of fragmentation patterns. scispace.com When this compound is analyzed, it will produce a molecular ion (M⁺) peak corresponding to its molecular weight (C₁₆H₁₈O₂ = 242.31 g/mol ).